molecular formula C15H21N3O2 B8139151 (2R,3aS,7aR)-N-(2-(pyridin-2-yl)ethyl)octahydrofuro[2,3-c]pyridine-2-carboxamide

(2R,3aS,7aR)-N-(2-(pyridin-2-yl)ethyl)octahydrofuro[2,3-c]pyridine-2-carboxamide

Cat. No.: B8139151
M. Wt: 275.35 g/mol
InChI Key: HSPYMTDQCQKYEE-YUTCNCBUSA-N
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Description

(2R,3aS,7aR)-N-(2-(pyridin-2-yl)ethyl)octahydrofuro[2,3-c]pyridine-2-carboxamide is a complex organic compound with a unique structure that includes a pyridine ring and a fused bicyclic system. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3aS,7aR)-N-(2-(pyridin-2-yl)ethyl)octahydrofuro[2,3-c]pyridine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyridine ring: This can be achieved through various methods, such as the Hantzsch pyridine synthesis.

    Construction of the fused bicyclic system: This step often involves cyclization reactions, which can be facilitated by catalysts or specific reaction conditions.

    Introduction of the carboxamide group: This is usually done through amidation reactions, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization techniques to ensure scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2R,3aS,7aR)-N-(2-(pyridin-2-yl)ethyl)octahydrofuro[2,3-c]pyridine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

(2R,3aS,7aR)-N-(2-(pyridin-2-yl)ethyl)octahydrofuro[2,3-c]pyridine-2-carboxamide has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery and development.

    Medicine: It could be investigated for its potential therapeutic effects in various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2R,3aS,7aR)-N-(2-(pyridin-2-yl)ethyl)octahydrofuro[2,3-c]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Binding to receptors: The compound may bind to specific receptors in the body, triggering a biological response.

    Enzyme inhibition: It may inhibit the activity of certain enzymes, affecting metabolic pathways.

    Signal transduction: It may modulate signal transduction pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (2S,3aR,7aS)-tert-Butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate: This compound has a similar fused bicyclic system but differs in the functional groups attached.

    β-(pyridin-2-yl)-methyl ketones: These compounds share the pyridine ring but have different substituents and structural features.

Uniqueness

(2R,3aS,7aR)-N-(2-(pyridin-2-yl)ethyl)octahydrofuro[2,3-c]pyridine-2-carboxamide is unique due to its specific combination of a pyridine ring and a fused bicyclic system, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

(2R,3aS,7aR)-N-(2-pyridin-2-ylethyl)-2,3,3a,4,5,6,7,7a-octahydrofuro[2,3-c]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c19-15(18-8-5-12-3-1-2-6-17-12)13-9-11-4-7-16-10-14(11)20-13/h1-3,6,11,13-14,16H,4-5,7-10H2,(H,18,19)/t11-,13+,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSPYMTDQCQKYEE-YUTCNCBUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1CC(O2)C(=O)NCCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]2[C@@H]1C[C@@H](O2)C(=O)NCCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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